Censavudine
Overview
Description
Censavudine, also known as BMS-986001 or OBP-601, is a small molecule that has been used in trials studying the treatment of HIV-1 Infection . It belongs to the class of organic compounds known as nucleoside and nucleotide analogues . These are analogues of nucleosides and nucleotides, including phosphonated nucleosides, C-glycosylated nucleoside bases, analogues where the sugar unit is a pyranose, and carbocyclic nucleosides .
Synthesis Analysis
Censavudine is a nucleoside reverse transcriptase inhibitor (NRTI) explored clinically by Bristol Myers Squibb for the treatment of human immunodeficiency virus‐1 (HIV‐1) . As part of the development process, a carbon‐14 labeled analog was synthesized for use in a human absorption, distribution, metabolism, and excretion (ADME) study .
Molecular Structure Analysis
The molecular formula of Censavudine is C12H12N2O4 . The average molecular weight is 248.238 and the monoisotopic weight is 248.079706874 .
Chemical Reactions Analysis
Censavudine contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Physical And Chemical Properties Analysis
Censavudine is a solid substance . It has a solubility of 52 mg/mL in DMSO (ultrasonic) and 10 mg/mL in water (ultrasonic and warming and heat to 60°C) . It should be stored at 4°C, dry, and sealed .
Scientific Research Applications
Synthesis and Labeling
- Carbon-14 and Stable Isotope Labeled Censavudine: Censavudine, a nucleoside reverse transcriptase inhibitor (NRTI) for HIV-1 treatment, has been synthesized with carbon-14 labeling for human absorption, distribution, metabolism, and excretion (ADME) studies. This labeling assists in quantifying the drug concentration in biological samples, crucial for clinical research (Burrell et al., 2022).
Targeted Drug Delivery
- Stavudine-Loaded Nanoparticles for HIV Reservoirs: Research on lipid nanoparticles loaded with Stavudine, a drug similar to Censavudine, demonstrated enhanced targeting and efficacy in HIV treatment. This approach focuses on targeted delivery to lymphatic tissues, potentially improving therapeutic outcomes (Shegokar & Singh, 2011).
Clinical Impact and Drug Resistance
- Comparison of Early NRTIs: Censavudine, as part of the NRTI class, shares a historical context with drugs like Stavudine and Zidovudine. Understanding the evolution and impact of these drugs provides insights into the development of Censavudine and its clinical applications (Martin et al., 2010).
- Stavudine and Zidovudine in Clinical Use: Exploring the use of Stavudine and Zidovudine, which are similar to Censavudine, reveals insights into how these drugs influence HIV treatment and resistance patterns. This information can inform the application of Censavudine in clinical settings (Huffam et al., 2007).
Mitochondrial Toxicity
- Mitochondrial Toxicity in NRTIs: The study of mitochondrial toxicity associated with NRTIs, including drugs like Stavudine, provides critical information about potential risks and mechanisms of action. This research is relevant to Censavudine's safety profile and mechanism of action (Brinkman et al., 1998).
Dosage Optimization
- Low-Dose Stavudine in Antiretroviral Treatment: Investigating the effects of low doses of Stavudine, a drug similar to Censavudine, can provide insights into optimizing Censavudine dosages for maximum efficacy and minimal side effects (Hill et al., 2007).
Genetic Associations
- HLA-B*4001 and Stavudine-Associated Lipodystrophy: Research on the genetic associations of adverse reactions to Stavudine, such as lipodystrophy, can inform the understanding of Censavudine's interaction with genetic factors, impacting its safety and efficacy (Wangsomboonsiri et al., 2010).
Future Directions
Censavudine is under clinical development by Transposon Therapeutics and currently in Phase II for Progressive Supranuclear Palsy . It is also being studied for the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis, progressive supranuclear palsy (PSP), and frontotemporal dementia .
properties
IUPAC Name |
1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYWBJSVKUFFSU-SKDRFNHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212893 | |
Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Censavudine | |
CAS RN |
634907-30-5 | |
Record name | 2′,3′-Didehydro-3′-deoxy-4′-ethynylthymidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634907-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Censavudine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634907305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Censavudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydro-2-furanyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CENSAVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IE83O6NGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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